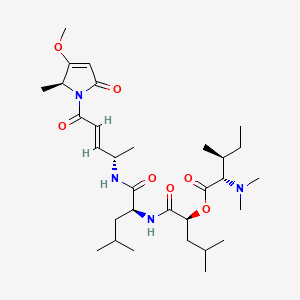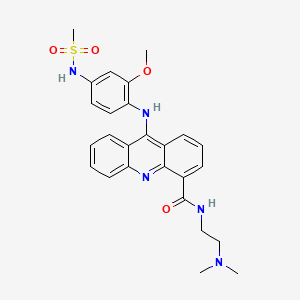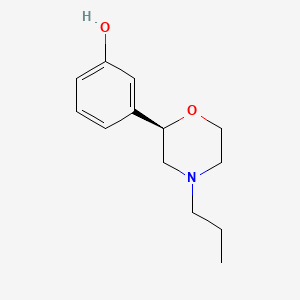
(R)-3-(4-propylmorpholin-2-yl)phenol
説明
(R)-3-(4-propylmorpholin-2-yl)phenol, also known as propyl-morpholinyl-phenol (PMP), is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a chiral molecule that has shown promising results in various scientific research studies.
科学的研究の応用
Pharmacokinetics and Intranasal Delivery
- Pharmacokinetics and Intranasal Bioavailability : (R)-3-(4-propylmorpholin-2-yl) phenol (PF-219061) has been identified as a potent, selective agonist of the dopamine 3 receptor, used in the treatment of female sexual dysfunction. Notably, its pharmacokinetics, including low oral bioavailability and improved intranasal bioavailability, have been extensively studied. This compound exhibits liver blood flow clearance in both rats and dogs, with oral bioavailability being 0.7% in dogs and less than 5% in rats. Intranasal dosing was explored as a method to enhance bioavailability. Preclinical studies showed intranasal bioavailabilities of 16–38% in rats and 54–61% in dogs with rapid absorption. These findings highlight the potential utility of intranasal dosing for PF-219061, offering high exposure by circumventing first-pass effects (Attkins et al., 2009).
Synthesis and Structural Analysis
- Synthesis and Pharmacokinetics of Prodrugs : Azomethine derivatives of (R)-alpha-methylhistamine, a histamine H3 receptor agonist, were synthesized as lipophilic prodrugs to improve the bioavailability of the hydrophilic drug, particularly its entry into the brain. The molecular conformations of these derivatives were determined by X-ray structure analysis, which confirmed the presence of an intramolecular hydrogen bond crucial for the stability of these azomethines. Additionally, the pharmacokinetic parameters of these prodrugs were investigated both in vitro and in vivo, revealing potential for central nervous system delivery (Krause et al., 1995).
Spectroscopic and Molecular Studies
- Spectroscopic Analysis and Molecular Docking : Research involving the molecular structure and spectroscopic data of related phenolic compounds, including 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, has been conducted. The studies included Density Functional Theory (DFT) calculations, vibrational spectra analysis, and molecular docking results. These provide insights into the interactions, electronic properties, and potential biological effects of such compounds (Viji et al., 2020).
Interaction with Graphene and Nanocomposites
- Interaction with Reduced Graphene Oxide : Studies have explored the interaction of phenolic compounds, like (R)-3-(4-propylmorpholin-2-yl)phenol, with reduced graphene oxide (rGO). The research examined batch sorption, spectroscopic analysis, and theoretical calculations to understand the π-π interactions and hydrogen bonds between phenols and graphene-based materials. These findings are crucial for elucidating interaction mechanisms and for the simultaneous removal of organic pollutants from wastewater (Yu et al., 2017).
Colorimetric Detection and Environmental Impact
- Colorimetric Detection and Degradation of Phenol : The development of graphene-based magnetic metal-organic framework (MOF) composites has been reported for the colorimetric detection and degradation of phenol. These composites exhibit mimic enzyme properties and Fenton-like catalytic activity, making them suitable for real-time water quality monitoring and wastewater treatment (Wang et al., 2019).
特性
IUPAC Name |
3-[(2R)-4-propylmorpholin-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-6-14-7-8-16-13(10-14)11-4-3-5-12(15)9-11/h3-5,9,13,15H,2,6-8,10H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEGTIGJSHGEID-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC(C1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCO[C@@H](C1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430791 | |
| Record name | 3-[(2R)-4-propylmorpholin-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(4-propylmorpholin-2-yl)phenol | |
CAS RN |
547770-05-8 | |
| Record name | PF-219061 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547770058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2R)-4-propylmorpholin-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-219061 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK5ZP8L5S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



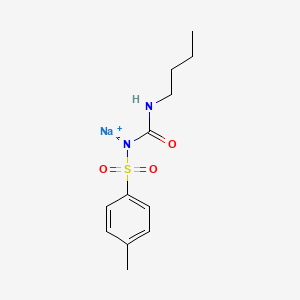
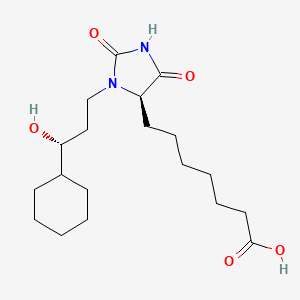
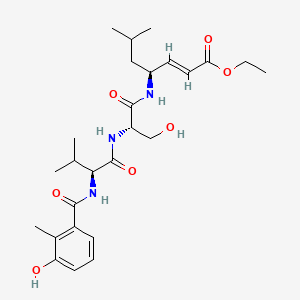
![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1663056.png)
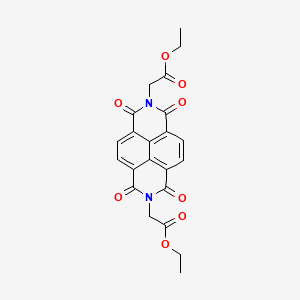
![(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide](/img/structure/B1663058.png)
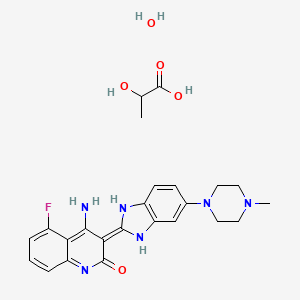
![N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide](/img/structure/B1663060.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1663061.png)
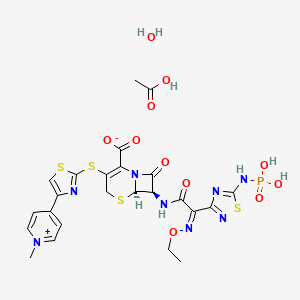
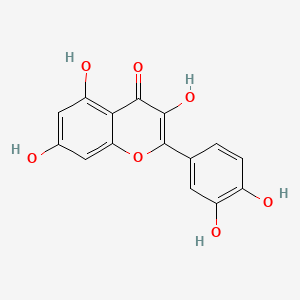
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide](/img/structure/B1663065.png)
